

A Comprehensive Technical Guide to 3,3-Diphenylpropan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diphenylpropanol

Cat. No.: B1345090

[Get Quote](#)

This technical guide provides an in-depth overview of 3,3-Diphenylpropan-1-ol, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological relevance.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. 3,3-Diphenylpropan-1-ol is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. It is also known by a variety of synonyms, which are often encountered in literature and commercial listings.

IUPAC Name: 3,3-diphenylpropan-1-ol[1]

Synonyms:

- 3,3-Diphenyl-1-propanol[1]
- Benzenepropanol, γ -phenyl-[1]
- γ -Phenylbenzenepropanol[1]
- NSC 74499[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3-Diphenylpropan-1-ol is essential for its handling, application, and the design of synthetic routes. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₆ O	[1]
Molecular Weight	212.29 g/mol	[1]
CAS Number	20017-67-8	[1]

Synthesis of 3,3-Diphenylpropan-1-ol: An Experimental Protocol

The synthesis of 3,3-Diphenylpropan-1-ol can be achieved through a two-step process commencing with the preparation of 3,3-diphenylpropanoic acid, followed by its reduction. A patented method outlines the synthesis from cinnamic acid and benzene, followed by reduction of the resulting carboxylic acid.

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

This initial step involves a Friedel-Crafts type reaction between cinnamic acid and benzene.

Materials:

- Cinnamic acid
- Benzene
- Ionic liquid (e.g., chloro(1-methyl-3-butylimidazolium)trichloroaluminate(III))

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid and a molar excess of benzene.

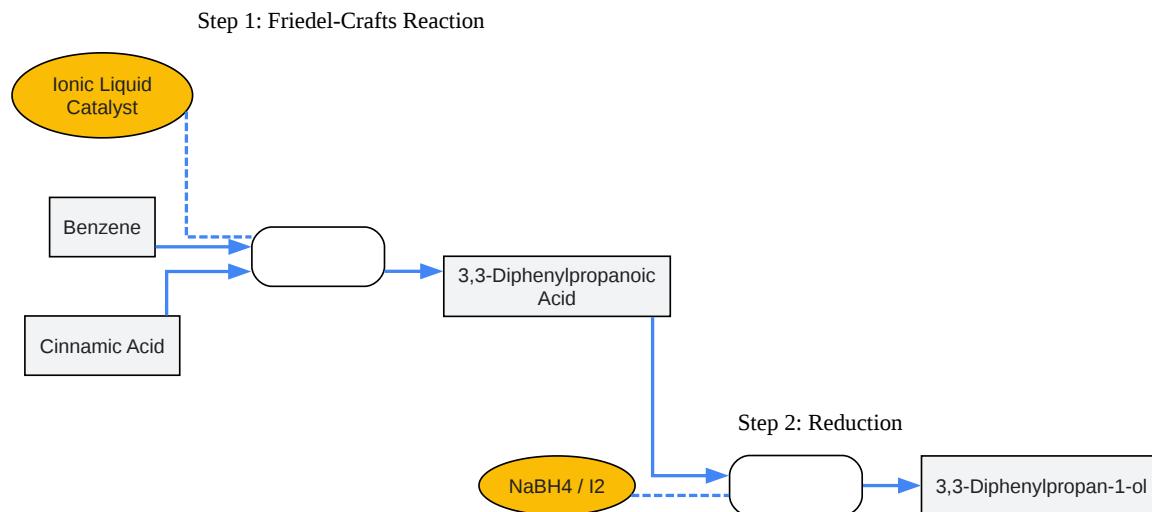
- Add the ionic liquid catalyst to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-4 hours.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
- Upon completion, the reaction mixture is worked up to isolate the 3,3-diphenylpropanoic acid. This typically involves separation of the ionic liquid and removal of excess benzene.

Step 2: Reduction of 3,3-Diphenylpropanoic Acid to 3,3-Diphenylpropan-1-ol

The second step involves the reduction of the carboxylic acid to the corresponding primary alcohol using sodium borohydride and iodine.

Materials:

- 3,3-Diphenylpropanoic acid
- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous sodium sulfate


Procedure:

- In a dry round-bottom flask under an inert atmosphere, suspend sodium borohydride in the anhydrous ether solvent.

- Slowly add a solution of 3,3-diphenylpropanoic acid in the same ether solvent to the suspension. Hydrogen gas will evolve.
- After the initial gas evolution ceases, slowly add a solution of iodine in the ether solvent to the reaction mixture. This may cause further gas evolution and a noticeable exotherm.
- Once the addition of iodine is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature and carefully quench by the slow addition of dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the ether solvent.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-Diphenylpropan-1-ol.
- The crude product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3,3-Diphenylpropan-1-ol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3,3-Diphenylpropan-1-ol.

Potential Biological Significance

While direct studies on the biological activity of 3,3-Diphenylpropan-1-ol are limited, research on structurally related compounds provides valuable insights. A notable derivative, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride (PF-244), has demonstrated potent cerebral vasodilator effects.^[2] This compound was found to significantly increase oxygen supply to cerebral tissue with minimal impact on other cardiovascular parameters.^[2] This suggests that the 3,3-diphenylpropyl moiety may be a key pharmacophore for cerebrovascular activity. Further investigation into 3,3-Diphenylpropan-1-ol and its derivatives could therefore be a promising avenue for the development of new therapeutic agents targeting cerebral blood flow.

Conclusion

3,3-Diphenylpropan-1-ol is a well-defined chemical compound with established nomenclature and physicochemical properties. Its synthesis is achievable through a straightforward two-step process, for which a detailed experimental protocol has been provided. While its own biological activity remains to be fully elucidated, the pronounced cerebrovascular effects of a close derivative highlight the potential of the 3,3-diphenylpropyl scaffold in medicinal chemistry. This guide serves as a comprehensive resource for scientists and researchers, facilitating further exploration and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scilit.com [scilit.com]
- 2. erowid.org [erowid.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,3-Diphenylpropan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345090#3-3-diphenylpropanol-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com